pKa Comparison: vs. 5-(Trifluoromethyl)picolinic Acid
The predicted pKa of 3‑fluoro‑5‑(trifluoromethyl)picolinic acid is 2.20 ± 0.10 , whereas the predicted pKa of 5‑(trifluoromethyl)picolinic acid, which lacks the 3‑fluoro substituent, is 3.13 ± 0.10 . The ~0.9 unit difference indicates that the target compound is a stronger acid, predominantly deprotonated at physiological pH, while the comparator remains partially protonated. This distinction is relevant for solubility, permeability, and metal‑coordination properties.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 2.20 ± 0.10 (predicted) |
| Comparator Or Baseline | 5‑(Trifluoromethyl)picolinic acid: 3.13 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.9 (target is stronger acid) |
| Conditions | Predicted values (ACD/Labs or similar); no solvent specified |
Why This Matters
Procurement of the correct pKa profile is essential when the compound is used as a fragment or building block requiring a specific ionization state for target engagement or solubility optimization.
